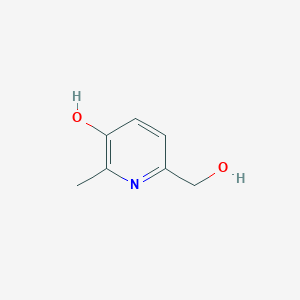
6-(Hydroxymethyl)-2-methylpyridin-3-ol
Vue d'ensemble
Description
“6-(Hydroxymethyl)-2-methylpyridin-3-ol” is a chemical compound . It has the molecular formula C6H7NO2 . The compound is solid in its physical form .
Physical And Chemical Properties Analysis
The compound “6-(Hydroxymethyl)-2-methylpyridin-3-ol” is solid in its physical form . It has a molecular weight of 125.13 . The compound is stored at room temperature in an inert atmosphere .
Applications De Recherche Scientifique
Formation and Role in Food Chemistry
6-(Hydroxymethyl)pyridin-3-ol, formed by the ring expansion of 5-(hydroxymethy)furfural (HMF) in the presence of ammonia-producing compounds, plays a significant role in the formation of pyridin-3-ols in foods. This compound is notably produced at neutral pH values and is influenced by reaction times and temperature. It is particularly prevalent in honey and sugarcane honey when subjected to thermal heating in the presence of ammonia, suggesting its unavoidable formation in foods under these conditions (Hidalgo, Lavado-Tena, & Zamora, 2020).
Molecular Structure and Vibrational Analysis
An extensive study on the molecular structure and vibrational analysis of 6-(Hydroxymethyl)pyridin-3-ol derivatives has been conducted. This includes experimental FT-IR and FT-Raman spectra analyses, along with theoretical calculations using Hartree Fock and density functional B3LYP methods. These studies are crucial for understanding the compound's molecular behavior and interactions (Krishnan et al., 2013).
Antioxidant Properties and Radical Scavenging
Research has been conducted on derivatives of 6-(Hydroxymethyl)pyridin-3-ol for their radical scavenging and antioxidant properties. Certain derivatives exhibit significant antioxidant effects on mitochondrial membranes, surpassing those of natural prototypes and clinically used analogs (Semenov et al., 2020).
Coordination Chemistry and Self-Assembly
Studies have explored how terminal hydroxymethyl groups on pyridin-3-ols, such as 6-(Hydroxymethyl)pyridin-3-ol, influence metal coordination and self-assembly in Cu(II) complexes. These complexes exhibit various coordination geometries and are stabilized through a mix of ionic, hydrogen bonding, and π-stacking interactions. This research is vital for understanding the compound's potential in coordination chemistry (Hutchinson, Hanton, & Moratti, 2010).
Propriétés
IUPAC Name |
6-(hydroxymethyl)-2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-7(10)3-2-6(4-9)8-5/h2-3,9-10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNVWKLOXABYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496282 | |
| Record name | 6-(Hydroxymethyl)-2-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hydroxymethyl)-2-methylpyridin-3-ol | |
CAS RN |
4811-16-9 | |
| Record name | 6-(Hydroxymethyl)-2-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

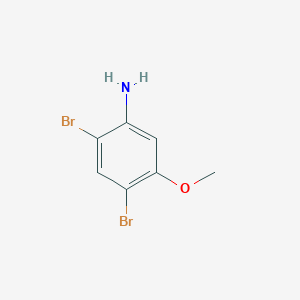
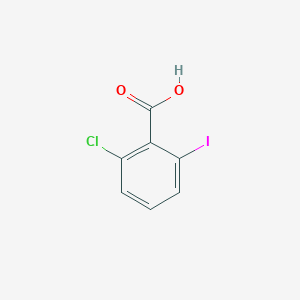
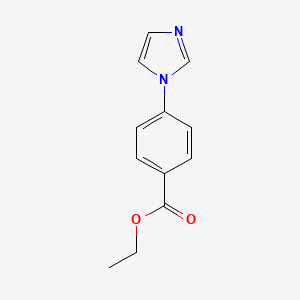

![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590046.png)
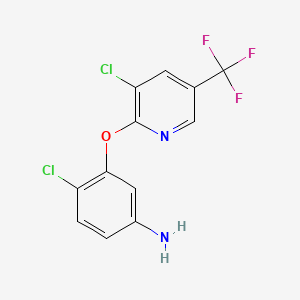
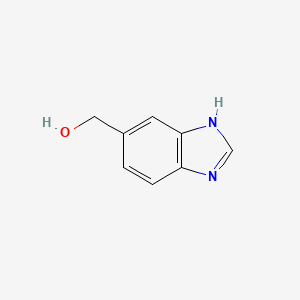
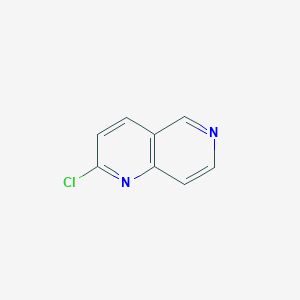
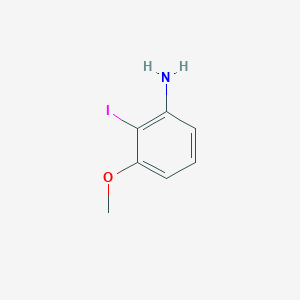
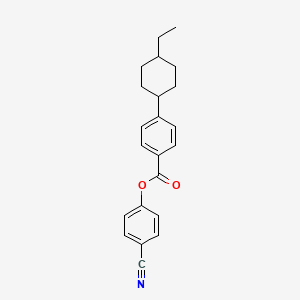
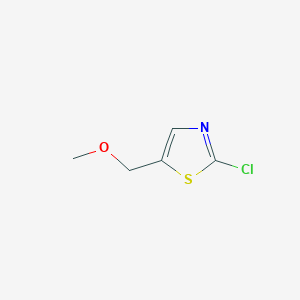
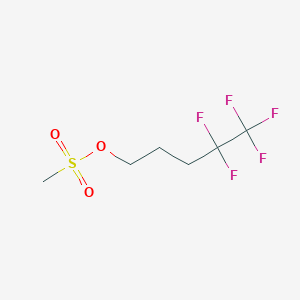
![Dibenzo[b,d]furan-2-ylboronic acid](/img/structure/B1590063.png)
